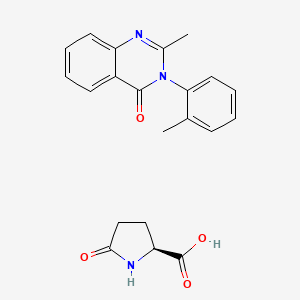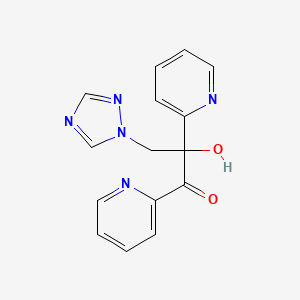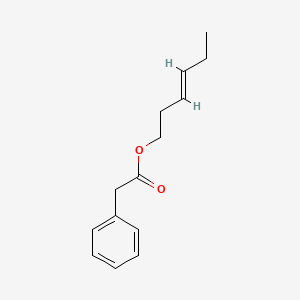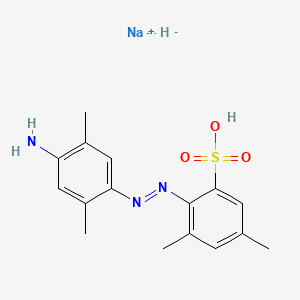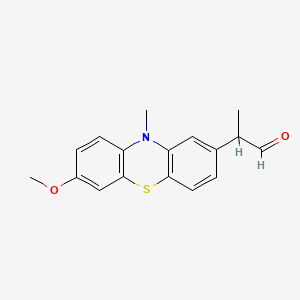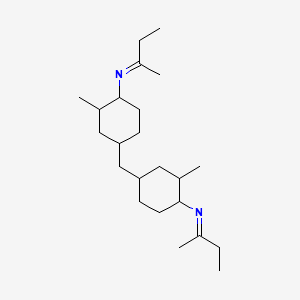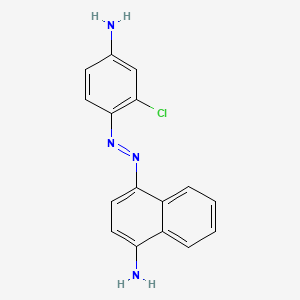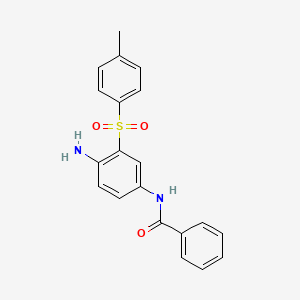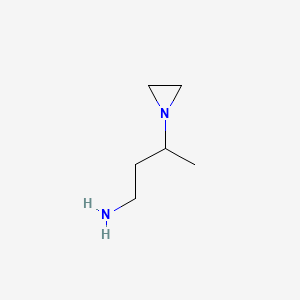
Methioninol S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methioninol S-oxide is a sulfur-containing organic compound that is derived from the oxidation of methionine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methioninol S-oxide can be synthesized through the oxidation of methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide, hypochlorite, and other reactive oxygen species . The reaction typically involves the conversion of the sulfur atom in methionine to a sulfoxide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of biocatalysts, such as methionine sulfoxide reductases, can also be employed to facilitate the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
Methioninol S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to methionine sulfone.
Reduction: This compound can be reduced back to methionine using reducing agents like dithiothreitol or thioredoxin.
Substitution: The sulfoxide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, hypochlorite.
Reducing Agents: Dithiothreitol, thioredoxin.
Reaction Conditions: Typically carried out under controlled pH and temperature to optimize yield and selectivity.
Major Products Formed
Methionine Sulfone: Formed through further oxidation.
Methionine: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Methioninol S-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in oxidative stress and protein function modulation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes.
Wirkmechanismus
Methioninol S-oxide exerts its effects primarily through its ability to modulate redox reactions. It can act as both an oxidant and a reductant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes like methionine sulfoxide reductases, which play a crucial role in maintaining cellular redox balance . These interactions can influence signal transduction pathways and protein function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methionine Sulfoxide: A closely related compound with similar redox properties.
Methionine Sulfone: A further oxidized form of methionine.
S-adenosyl-methionine: Another sulfur-containing compound involved in methylation reactions.
Uniqueness
Methioninol S-oxide is unique due to its specific redox properties and its ability to modulate protein function through reversible oxidation and reduction. This makes it a valuable tool in studying oxidative stress and its impact on cellular processes .
Eigenschaften
CAS-Nummer |
1935901-06-6 |
|---|---|
Molekularformel |
C5H13NO2S |
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylsulfinylbutan-1-ol |
InChI |
InChI=1S/C5H13NO2S/c1-9(8)3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-,9?/m0/s1 |
InChI-Schlüssel |
JCIQSPZSTVLYLO-GXRJOMEUSA-N |
Isomerische SMILES |
CS(=O)CC[C@@H](CO)N |
Kanonische SMILES |
CS(=O)CCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





